

Application Notes and Protocols for Strontium Lactate Nanoparticle Synthesis in Drug Delivery

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Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-based nanoparticles have emerged as promising candidates in the field of drug delivery and regenerative medicine.^{[1][2]} Their biocompatibility and therapeutic properties, particularly in bone tissue engineering, make them an attractive platform for targeted drug delivery.^[3] Strontium itself is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting bone resorption.^[3] This document provides detailed application notes and proposed experimental protocols for the synthesis and characterization of **strontium lactate** nanoparticles as a potential drug delivery vehicle.

While specific literature on the synthesis of **strontium lactate** nanoparticles for drug delivery is limited, this document outlines a proposed synthesis method adapted from established co-precipitation and ultrasound-assisted techniques for other metallic nanoparticles.^{[4][5][6]} The provided protocols are intended as a starting point for researchers to develop and optimize their own synthesis and drug loading procedures.

Data Presentation: Comparative Physicochemical Properties of Strontium-Based Nanoparticles

The following table summarizes the physicochemical properties of various strontium-based nanoparticles from existing literature, which can serve as a benchmark for the development of

strontium lactate nanoparticles.

Nanoparticle Formulation	Synthesis Method	Average Size (nm)	Zeta Potential (mV)	Drug/Molecule Loaded	Encapsulation Efficiency (%)	Reference
Strontium Ranelate-loaded PLGA Microspheres	Solid-in-oil nanosuspension	~150,000	Not Reported	Strontium Ranelate	54.02 ± 9.26	[7]
Strontium Carbonate Nanoparticles	Mixed Solvent	Dumbbell-shaped	Not Reported	Etoposide	Not Reported	[4]
Strontium Sulfite Nanoparticles	Nanoprecipitation	180 ± 20	+12 ± 2	siRNA	Not Reported	[8]
Na-Glc-coated Strontium Sulfite Nanoparticles	Nanoprecipitation	110 ± 15	+8 ± 1.5	siRNA	Not Reported	[8]
Strontium-doped Hydroxyapatite	Hydrothermal	164.7 - 406.2 (length), 25.5 - 53.9 (width)	Not Reported	Not Applicable	Not Applicable	[9]
Strontium-doped Iron Oxide	Co-precipitation	Not Reported	Not Reported	Ibuprofen	Increases with Sr content	[10]

Experimental Protocols

Proposed Protocol 1: Co-Precipitation Synthesis of Strontium Lactate Nanoparticles

This protocol describes a proposed method for the synthesis of **strontium lactate** nanoparticles based on the principles of co-precipitation, a common technique for preparing inorganic nanoparticles.[\[4\]](#)[\[11\]](#)

Materials:

- Strontium Chloride (SrCl_2)
- Lactic Acid ($\text{C}_3\text{H}_6\text{O}_3$)
- Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH_4OH)
- Deionized Water
- Ethanol
- Magnetic stirrer
- Centrifuge
- Lyophilizer (optional)

Procedure:

- Precursor Solution Preparation:
 - Prepare a 0.5 M aqueous solution of Strontium Chloride (SrCl_2).
 - Prepare a 1.0 M aqueous solution of Lactic Acid.
 - Prepare a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).
- Co-Precipitation Reaction:

- In a beaker, mix the Strontium Chloride solution and the Lactic Acid solution in a 1:2 molar ratio under vigorous stirring.
- Slowly add the Sodium Hydroxide solution dropwise to the mixture to adjust the pH to a range of 9-11. The formation of a milky white precipitate indicates the formation of **strontium lactate** nanoparticles.
- Continue stirring for 2-4 hours at room temperature to allow for the maturation of the nanoparticles.

- Purification:
 - Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
 - Discard the supernatant and wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.
- Drying:
 - Dry the purified nanoparticles in an oven at 60°C overnight or by lyophilization for a fine powder.

Proposed Protocol 2: Ultrasound-Assisted Synthesis of Strontium Lactate Nanoparticles

This protocol proposes the use of ultrasound to potentially achieve smaller and more uniform **strontium lactate** nanoparticles.[5][6]

Materials:

- Same as Protocol 1
- Ultrasonic probe or bath

Procedure:

- Precursor Solution Preparation:

- Prepare the precursor solutions as described in Protocol 1.
- Sonochemical Reaction:
 - Combine the Strontium Chloride and Lactic Acid solutions in a reaction vessel placed in an ultrasonic bath or with an ultrasonic probe immersed in the solution.
 - While sonicating, slowly add the Sodium Hydroxide solution to induce precipitation.
 - Continue sonication for 1-2 hours. The ultrasonic cavitation is expected to promote nucleation and reduce particle agglomeration.[\[6\]](#)
- Purification and Drying:
 - Follow the purification and drying steps as described in Protocol 1.

Protocol 3: Drug Loading onto Strontium Lactate Nanoparticles (Hypothetical)

This protocol outlines a general method for loading a model drug onto the synthesized **strontium lactate** nanoparticles.

Materials:

- Synthesized **Strontium Lactate** Nanoparticles
- Model Drug (e.g., Doxorubicin, Ibuprofen)
- Phosphate Buffered Saline (PBS), pH 7.4
- Stirrer
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

- Drug Solution Preparation:

- Prepare a stock solution of the model drug in a suitable solvent (e.g., deionized water or PBS).
- Loading Process:
 - Disperse a known amount of **strontium lactate** nanoparticles in a specific volume of the drug solution.
 - Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.
- Separation and Quantification:
 - Centrifuge the mixture to separate the drug-loaded nanoparticles from the solution.
 - Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- Calculation of Encapsulation Efficiency and Drug Loading Content:
 - Encapsulation Efficiency (%) = $[(\text{Total amount of drug} - \text{Amount of free drug in supernatant}) / \text{Total amount of drug}] \times 100$
 - Drug Loading Content (%) = $[(\text{Total amount of drug} - \text{Amount of free drug in supernatant}) / \text{Weight of nanoparticles}] \times 100$

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Materials:

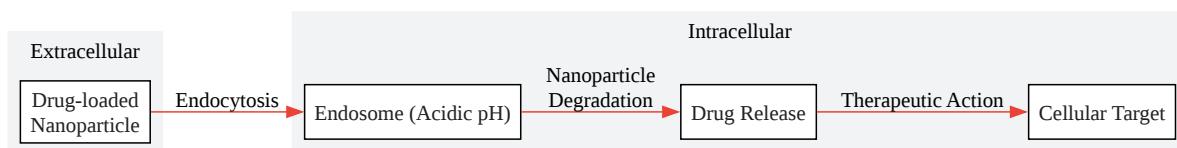
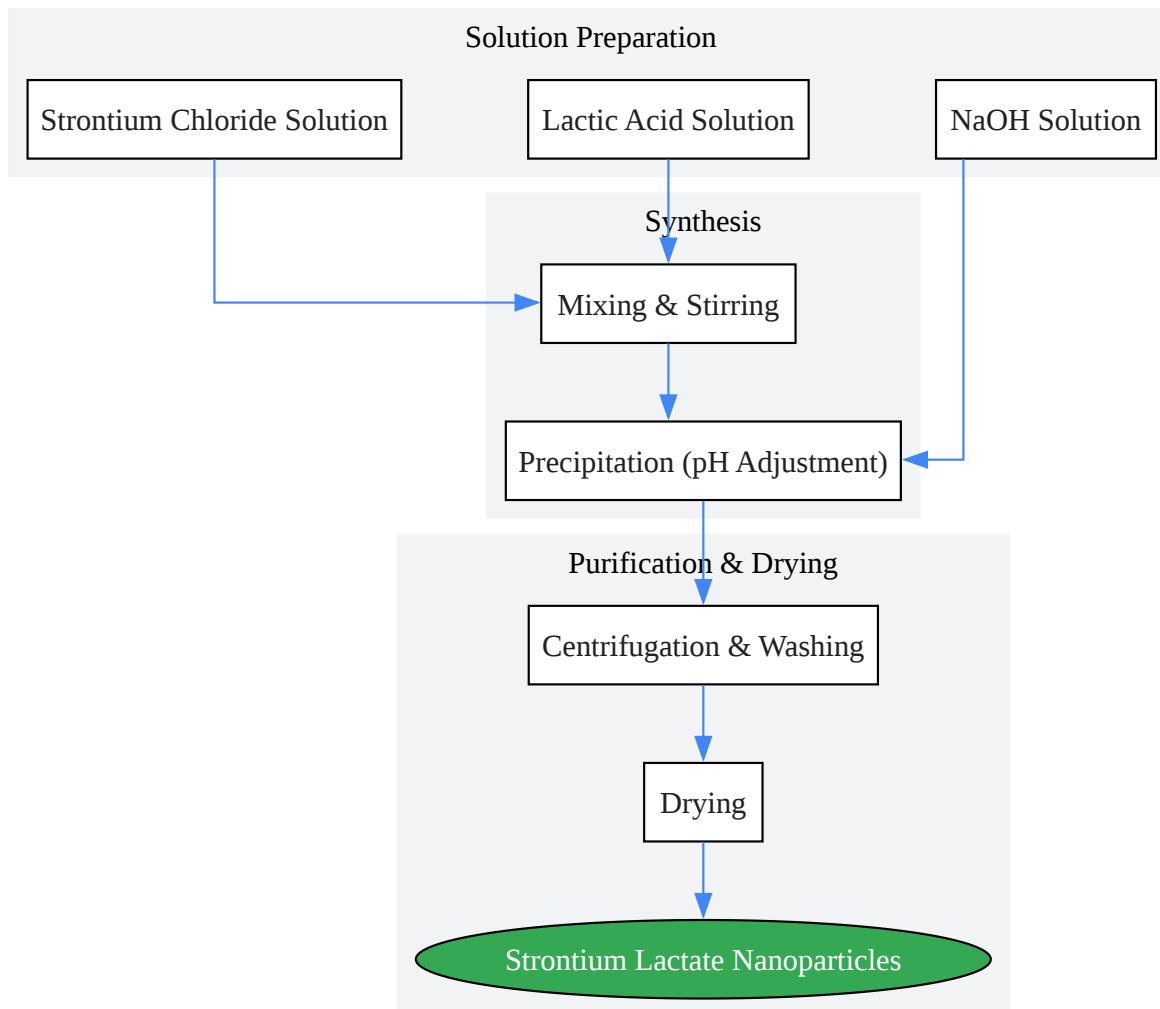
- Drug-loaded **Strontium Lactate** Nanoparticles
- Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively)
- Dialysis membrane (with appropriate molecular weight cut-off)

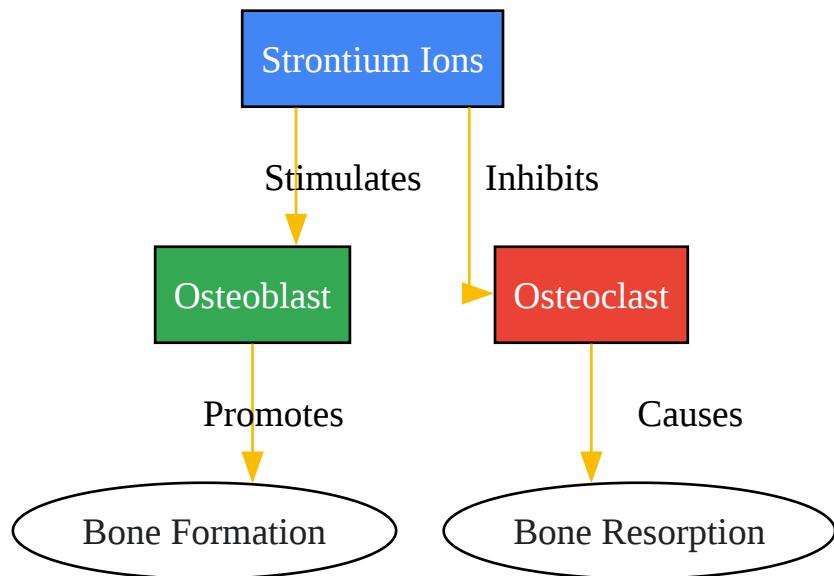
- Shaking incubator

Procedure:

- Sample Preparation:
 - Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (PBS) and place it inside a dialysis bag.
- Release Study:
 - Place the dialysis bag in a larger container with a known volume of the same release medium.
 - Incubate at 37°C with gentle shaking.
 - At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantification:
 - Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
- Data Analysis:
 - Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations





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